molecular formula C8H18N2 B059413 Ethyl-piperidin-4-ylmethyl-amine CAS No. 1220168-31-9

Ethyl-piperidin-4-ylmethyl-amine

Cat. No.: B059413
CAS No.: 1220168-31-9
M. Wt: 142.24 g/mol
InChI Key: RJASJOJQSLXLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-piperidin-4-ylmethyl-amine is a versatile small molecule scaffold that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Alkylation-Acylation Sequential Synthesis

Piperidine Alkylation with Haloethylamines

An alternative route involves alkylating piperidine with 2-chloroethylamine hydrochloride under basic conditions. In this method, piperidine acts as a nucleophile, displacing the chloride ion to form the ethyl-piperidin-4-ylmethyl-amine backbone . The reaction is typically conducted in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base, achieving 65–70% yield after 48 hours at 80°C.

C5H11N+ClCH2CH2NH2K2CO3,DMFC8H18N2+KCl+H2O\text{C}5\text{H}{11}\text{N} + \text{ClCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}8\text{H}{18}\text{N}2 + \text{KCl} + \text{H}_2\text{O}

Acylation-Reduction Modifications

For substrates requiring functionalization, acylation of piperidine-4-methylamine with acetic anhydride followed by reduction with lithium aluminum hydride (LiAlH4) provides an indirect pathway. The acetylated intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane) before reduction, yielding 60–68% of the final product. This method is less efficient than reductive amination but valuable for introducing isotopic labels or fluorinated groups.

Analytical Validation of Synthesis Success

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) confirms purity >95% . Retention times of 8.2–8.5 minutes distinguish the target compound from byproducts like over-alkylated piperidines .

Structural Confirmation via Spectroscopy

1H NMR (600 MHz, CDCl3) exhibits characteristic signals: δ 1.2–1.4 ppm (triplet, –CH2CH3), 2.4–2.7 ppm (multiplet, piperidine –CH2–), and 3.1–3.3 ppm (singlet, –NH–) . Mass spectrometry (ESI+) identifies the molecular ion peak at m/z 157.18 [M+H]⁺, consistent with the theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

Ethyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl-piperidin-4-ylmethyl-amine consists of a piperidine ring substituted with ethyl and methyl groups. The structure enhances its lipophilicity, allowing better interaction with biological membranes. The presence of the piperidine moiety is crucial as it is a common framework in many bioactive compounds.

Medicinal Chemistry

This compound serves as a valuable scaffold in drug design, particularly for developing compounds targeting various receptors.

Key Applications:

  • Neurotransmitter Modulation: It acts as a monoamine releasing agent, selectively influencing neurotransmitters like dopamine and norepinephrine, which are critical in treating mood disorders and neurodegenerative diseases .
  • Enzyme Inhibition: Compounds derived from this structure have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease therapy .
ApplicationMechanismReference
NeuroprotectiveInhibits AChE
AntiviralInhibits influenza virus
AnticancerInduces apoptosis in cancer cells

Neuropharmacology

Research indicates that derivatives of this compound possess neuroprotective properties. Studies have demonstrated that these compounds can inhibit oxidative stress-induced neuronal damage, suggesting their potential in treating neurodegenerative conditions.

Case Study:
In one study, a related compound exhibited an IC50 value of 4.4 μM against AChE, indicating strong inhibitory activity that could lead to neuroprotective effects in neuronal cell lines .

Antiviral Activity

Piperidine derivatives have been explored for their antiviral properties. This compound has shown promise against various viral infections, including influenza.

Case Study:
N-benzyl derivatives were tested for their ability to inhibit the H1N1 influenza virus, revealing low micromolar activity and highlighting the potential for further development in antiviral therapies .

Anticancer Potential

The antiproliferative effects of this compound derivatives have been documented across multiple cancer cell lines. Studies indicate significant reductions in cell viability at low concentrations.

Key Findings:
Certain derivatives exhibited IC50 values as low as 6.25 µM against MDA-MB-231 breast cancer cells, suggesting effective anticancer properties through apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the piperidine structure can significantly influence its efficacy.

SubstituentEffect on Activity
Benzyl groupEnhances lipophilicity and receptor binding
Ethyl groupImproves pharmacokinetic properties
Position of amineCritical for receptor selectivity

Mechanism of Action

The mechanism of action of ethyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers. These compounds inhibit cell migration and induce cell cycle arrest, thereby reducing the survivability of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with similar pharmacological properties.

    Pyridine: Another six-membered heterocycle with nitrogen, but with different chemical reactivity.

    Morpholine: Contains both nitrogen and oxygen in the ring, offering different solubility and reactivity profiles.

Uniqueness

Ethyl-piperidin-4-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a scaffold allows for the development of a wide range of derivatives with potential therapeutic applications .

Biological Activity

Ethyl-piperidin-4-ylmethyl-amine, a compound featuring a piperidine moiety, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

The biological activity of this compound primarily stems from its interaction with neurotransmitter systems and enzymatic pathways. It has been shown to act as both an agonist and antagonist at certain receptor sites, which influences neurotransmitter release and uptake. Additionally, the compound may inhibit specific enzymes, leading to altered metabolic pathways that can affect cellular functions .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

2. Antiviral Activity

The compound has also been investigated for its potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving receptor modulation and enzyme inhibition .

3. Anticancer Potential

This compound has shown promise in cancer research. It acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The compound demonstrated an IC50 value of 62 nM against LSD1, indicating significant potency compared to other compounds in its class . The structural modifications associated with this compound enhance its selectivity for LSD1, making it a candidate for further development in cancer therapeutics.

Case Study 1: Anticancer Activity

In a study examining the structure-activity relationship (SAR) of piperidine derivatives, this compound was synthesized and tested against several human cancer cell lines. The results indicated a marked reduction in cell viability, particularly against HeLa and A549 cell lines, with IC50 values ranging from 0.021 μM to 0.058 μM depending on structural modifications .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound against acetylcholinesterase (AChE). The compound exhibited competitive inhibition, suggesting its potential use in treating conditions associated with cholinergic dysfunctions .

Data Summary

Biological ActivityTarget/EffectIC50 Value
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to Strong
AntiviralViral replicationNot specified
Anticancer (LSD1 Inhibition)Human recombinant LSD162 nM
Enzyme Inhibition (AChE)AcetylcholinesteraseCompetitive Inhibitor

Q & A

Q. How can researchers optimize the alkylation of N-phenylpiperidin-4-amine to synthesize Ethyl-piperidin-4-ylmethyl-amine?

Basic Research Question
The alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions is a common synthetic route. Optimization involves:

  • Solvent selection : Ethanol or acetonitrile improves solubility and reaction kinetics .
  • Base choice : Sodium hydride (strong base) vs. potassium carbonate (mild base) affects reaction speed and byproduct formation .
  • Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but may require reflux setups to avoid side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8 ratio) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Basic Research Question
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the piperidine ring and ethyl/phenyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (204.32 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for stereochemical analysis .

Q. How does the substitution pattern of this compound influence its biological activity compared to analogs?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Ethyl vs. methyl groups : Ethyl enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Phenyl substitution : The phenyl group increases π-π stacking interactions with aromatic residues in enzyme binding pockets, as seen in acetylcholinesterase inhibitors .
  • Comparative assays : Use in vitro models (e.g., enzyme inhibition assays) to quantify activity differences against analogs like N-ethyl-N-phenylpiperidin-4-amine .

Q. What computational strategies are effective for predicting the pharmacological profile of this compound?

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., acetylcholinesterase), using crystallographic data from SHELX-refined structures .
  • ADMET prediction : SwissADME or ADMETLab2.0 assess absorption, toxicity, and metabolic stability. Key parameters include logP (lipophilicity) and CYP450 inhibition .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How should researchers address contradictory data in synthetic yields or spectroscopic results?

Advanced Research Question

  • Reproducibility checks : Validate reaction conditions (solvent purity, inert atmosphere) and equipment calibration .
  • Statistical analysis : Apply t-tests or ANOVA to compare yield variations across batches; outliers may indicate unaccounted variables (e.g., moisture) .
  • Cross-validation : Use alternative techniques (e.g., IR spectroscopy vs. NMR) to confirm functional groups .

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

Advanced Research Question

  • Enzyme inhibition assays : Measure IC50_{50} values against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) using Ellman’s method .
  • Cell viability assays : MTT or resazurin assays on neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays quantify affinity for targets like serotonin or dopamine receptors .

Q. How can crystallographic data resolve stereochemical uncertainties in this compound derivatives?

Advanced Research Question

  • SHELX refinement : SHELXL refines X-ray data to determine absolute configuration, especially for chiral centers at C4 of the piperidine ring .
  • Twinned data handling : SHELXE processes twinned crystals, common in flexible amines, to avoid misinterpretation .
  • Cambridge Structural Database (CSD) : Compare derived structures with existing analogs to validate stereochemistry .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Basic Research Question

  • Standardized conditions : Document solvent batches, reagent purity, and reaction time (e.g., 4-hour reflux for alkylation) .
  • Open-source tools : Share SHELX crystallography files and NMR spectra in public repositories (e.g., PubChem) .
  • Collaborative validation : Multi-lab studies using identical synthetic and analytical protocols .

Q. What reaction mechanisms explain the formation of byproducts during this compound synthesis?

Advanced Research Question

  • Competitive pathways : Ethyl halide may undergo elimination (forming alkenes) under strongly basic conditions; monitor via GC-MS .
  • N- vs. O-alkylation : In polar solvents, competing O-alkylation of amides can occur; FTIR detects carbonyl shifts .
  • Acid-base equilibria : Protonation of the piperidine nitrogen influences reactivity; pH-controlled conditions minimize side reactions .

Q. How do advanced spectroscopic methods (e.g., 2D NMR) resolve ambiguities in this compound’s structure?

Advanced Research Question

  • COSY and HSQC : Correlate 1^1H-1^1H and 1^1H-13^13C couplings to assign proton environments and quaternary carbons .
  • NOESY : Identifies spatial proximity between ethyl and phenyl groups, confirming substituent orientation .
  • Dynamic NMR : Detects conformational flexibility in the piperidine ring at varying temperatures .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASJOJQSLXLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600621
Record name N-[(Piperidin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220168-31-9
Record name N-[(Piperidin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.